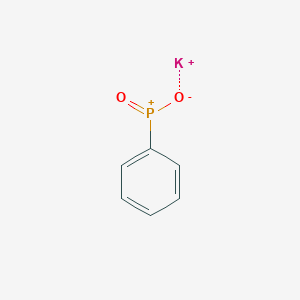

Phosphinic acid, phenyl-, potassium salt

描述

Phosphinic acid, phenyl-, potassium salt (chemical formula: C₆H₅PO₂K), is a metal salt derived from phenylphosphinic acid (C₆H₅PO₂H₂) through neutralization with potassium hydroxide. This compound is characterized by a phenyl group directly bonded to a phosphorus atom, which is further connected to two oxygen atoms and a potassium ion.

属性

IUPAC Name |

potassium;oxido-oxo-phenylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5O2P.K/c7-9(8)6-4-2-1-3-5-6;/h1-5H;/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJPPXCADWBJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KO2P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066030 | |

| Record name | Phosphinic acid, phenyl-, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16263-37-9 | |

| Record name | Phosphinic acid, P-phenyl-, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016263379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphinic acid, phenyl-, potassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium phenylphosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Stoichiometry

Phenylphosphinic acid reacts exothermically with aqueous KOH in a 1:1 molar ratio:

The reaction is typically conducted at 25–40°C under atmospheric pressure. Excess KOH is avoided to prevent decomposition of the phosphinate anion.

Optimization of Reaction Conditions

Key parameters include:

-

Solvent selection : Water or ethanol-water mixtures are preferred due to the solubility of KOH and the hydrophilic nature of the product.

-

pH control : Maintaining a pH of 7–9 ensures complete deprotonation without side reactions.

-

Isolation : The potassium salt precipitates upon concentration or cooling, yielding a crystalline product. Filtration and washing with cold ethanol provide >90% purity.

Transesterification of Phosphinic Acid Esters

Alkyl esters of phenylphosphinic acid (e.g., methyl phenylphosphinate) undergo transesterification with potassium alkoxides to yield the potassium salt. This method is advantageous for moisture-sensitive systems.

Synthesis of Methyl Phenylphosphinate

Methyl phenylphosphinate (C₆H₅PH(O)OCH₃) is prepared via a Steglich esterification:

Reaction conditions:

Potassium Methoxide-Mediated Transesterification

The methyl ester reacts with potassium methoxide (KOCH₃):

This step is performed in anhydrous THF at 60°C for 4–6 hours, achieving >95% conversion.

Radical-Initiated Alkylation Followed by Salt Metathesis

A two-step process involving radical addition of olefins to hypophosphorous acid derivatives, followed by potassium salt formation.

Radical Addition to Hypophosphorous Acid

Phenyl groups are introduced via radical chain reactions. For example, benzene derivatives react with hypophosphorous acid (H₃PO₂) under radical initiation:

Conditions :

Salt Metathesis with Potassium Carbonate

The crude phenylphosphinic acid is treated with K₂CO₃:

This reaction proceeds quantitatively in ethanol at 50°C.

Hydrolysis of Phosphonous Acid Derivatives

Phenylphosphonous acid derivatives hydrolyze to phosphinic acids, which are subsequently neutralized.

Hydrolysis of Dichlorophenylphosphine

Dichlorophenylphosphine (C₆H₅PCl₂) undergoes controlled hydrolysis:

Conditions :

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Neutralization | 85–90% | >95% | Simplicity, low cost | Requires high-purity starting acid |

| Transesterification | 75–80% | 90–93% | Avoids aqueous workup | Multi-step, sensitive to moisture |

| Radical Alkylation | 70–75% | 85–88% | Modular phenyl group introduction | Radical initiators pose safety concerns |

| Hydrolysis of PCl₃ Derivative | 80–85% | 92–95% | Scalable for industrial use | Generates corrosive HCl byproduct |

化学反应分析

Types of Reactions

Phosphinic acid, phenyl-, potassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenylphosphonic acid.

Reduction: It can be reduced to form phenylphosphine.

Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in an aqueous medium at elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is usually performed in an organic solvent under an inert atmosphere.

Substitution: Substitution reactions often require the presence of a catalyst and are carried out in organic solvents at varying temperatures depending on the desired product.

Major Products Formed

Oxidation: Phenylphosphonic acid.

Reduction: Phenylphosphine.

Substitution: Various substituted phosphinic acids depending on the substituent introduced.

科学研究应用

Chemical Properties and Structure

Phosphinic acid, phenyl-, potassium salt is characterized by the presence of a phosphinic group attached to a phenyl ring and a potassium ion. Its molecular formula is . The unique structure provides specific reactivity and interaction capabilities that make it suitable for various applications.

Agricultural Applications

Fungicidal Properties:

Research has demonstrated that phosphinic acid salts exhibit effective fungicidal properties. A study indicated that the activated potassium salt of long-chain phosphorous compounds significantly reduced downy mildew incidence in grapevines when used alone or in combination with other fungicides like mancozeb . This highlights its potential as a biopesticide in sustainable agriculture.

Herbicidal Activity:

The compound has also been investigated for its herbicidal properties. Its effectiveness in controlling specific weed species can contribute to integrated pest management strategies, minimizing the reliance on traditional chemical herbicides.

Materials Science

Flame Retardants:

Phenylphosphinic acid potassium salt is utilized in the development of flame-retardant materials. Polymeric phosphinic acids have been shown to enhance the flame resistance of thermoplastic polymers, making them suitable for applications in construction, textiles, and electronics .

Surface Modifications:

The compound can be employed for surface functionalization of materials. Its ability to form stable interactions with metal oxides allows for the modification of surfaces to improve adhesion properties or create hydrophobic coatings.

Pharmaceutical Applications

Drug Development:

Phosphinic acids are recognized for their bioactive properties, serving as precursors or functional groups in drug design. The coordination properties of phosphinic acid derivatives can be leveraged to enhance drug delivery systems or develop targeted therapies for bone-related diseases .

Medical Imaging:

The coordination capabilities of phosphinic acid compounds are being explored for use in medical imaging techniques such as magnetic resonance imaging (MRI). By forming complexes with imaging agents, these compounds can improve the contrast and specificity of imaging procedures .

Analytical Applications

Analytical Chemistry:

Phosphinic acid derivatives are used in analytical chemistry for the detection and quantification of metal ions through ion-exchange mechanisms. Their selectivity towards hard Lewis acids makes them valuable in environmental monitoring and waste treatment applications .

Case Studies

作用机制

The mechanism of action of phosphinic acid, phenyl-, potassium salt involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in industrial applications where it is used as a chelating agent.

相似化合物的比较

Structural and Functional Comparisons

Table 1: Key Properties of Phosphinic Acid Derivatives

Key Differences :

Acidity and Reactivity :

- Phenylphosphinic acid (pKa ~1.5–2.5) is less acidic than phenylphosphonic acid (pKa ~1.0–2.0 for -PO₃H₂ groups), making its potassium salt more nucleophilic in cross-coupling reactions .

- The potassium counterion enhances solubility in polar solvents compared to the parent acid, enabling efficient use in aqueous-phase syntheses .

Stability in Hybrid Materials :

- Phenyl groups in phenylphosphinic acid derivatives remain inert under mild sol-gel conditions, unlike phosphonic acid analogs, which may undergo side reactions (e.g., vinyl phosphonic acid polymerization) .

- Potassium salts exhibit superior thermal stability (>250°C) compared to sodium analogs, which decompose at lower temperatures .

Metal Coordination :

Catalysis :

- The potassium salt of phenylphosphinic acid participates in three-component coupling reactions (e.g., with diazonium salts and alcohols) with 69–86% yields, outperforming phenylphosphonic acid in reactivity .

- In contrast, zinc diethylphosphinate is ineffective in such reactions due to poor solubility and low nucleophilicity .

Material Science :

- MOF Synthesis : 2-Carboxyethyl(phenyl)phosphinic acid demonstrates better MOF-forming efficiency than phenylphosphinic acid, attributed to its carboxylate group enhancing metal coordination .

- Hybrid Stability : Zirconium-phenylphosphinic hybrids synthesized via the potassium salt show higher mechanical stability than boron-containing analogs .

生物活性

Phosphinic acid, phenyl-, potassium salt (CHPH(O)OK), is an organophosphorus compound that has garnered interest for its potential biological applications, particularly as an enzyme inhibitor and in agricultural practices. This article explores the biological activity of this compound, synthesizing findings from various studies and case reports.

Phosphinic acid, phenyl-, potassium salt is synthesized through the reaction of phenylphosphinic acid with potassium hydroxide in aqueous solution, or via hydrolysis of phenylphosphinic esters. The resulting compound exhibits unique chemical properties that make it suitable for various applications in chemistry and biology.

The biological activity of phosphinic acid, phenyl-, potassium salt primarily involves its role as an enzyme inhibitor . It can bind to the active sites of enzymes, preventing substrate binding and thereby inhibiting enzymatic reactions. This mechanism is particularly relevant in its potential use against certain pathogens and in therapeutic contexts .

Enzyme Inhibition

Research has demonstrated that phosphinic acid derivatives can serve as effective inhibitors for specific enzymes. For example, studies have shown that certain phosphonic acid analogues exhibit low nanomolar inhibitory activities against human purine nucleoside phosphorylase (hPNP), indicating a promising avenue for drug design .

Table 1 summarizes the inhibitory effects of various phosphinic acid derivatives on different enzymes:

| Compound | Enzyme Target | IC (μM) |

|---|---|---|

| Phosphinic Acid Derivative A | hPNP | 0.021 |

| Phosphinic Acid Derivative B | hPNP | 0.022 |

| Phosphinic Acid Derivative C | MtPNP | 0.025 |

| Phosphinic Acid Derivative D | MtPNP | 0.031 |

Agricultural Applications

In agricultural research, potassium salts of phosphonic acids have been evaluated for their efficacy against plant pathogens. A study on Nagpur mandarin revealed that the potassium salt of phosphonic acid (PSPA) effectively inhibited the growth of Phytophthora nicotianae, achieving complete inhibition at certain concentrations. The results indicated significant improvements in plant health metrics such as canopy volume and fruit yield when treated with PSPA .

Table 2 displays the effects of different concentrations of PSPA on disease control in Nagpur mandarin:

| Treatment | Concentration (ml/L) | Lesions with Oozing | Canopy Volume Increase (%) | Fruit Yield (kg/tree) |

|---|---|---|---|---|

| Foliar spray + Soil drenching | 3 ml/L | 8.75 | 11.15 | 65.89 |

| Soil drenching | 4 ml/L | 9.42 | 7.96 | 62.11 |

| Absolute control | - | 14.04 | - | 51.11 |

Case Studies and Research Findings

- Inhibition of Pathogen Growth : In a controlled study, PSPA was applied to Nagpur mandarin trees to assess its effectiveness against Phytophthora infections. The study reported a reduction in oozing lesions and an increase in overall plant vigor and fruit yield .

- Enzyme Inhibition Studies : A series of phosphonic acid derivatives were synthesized and evaluated for their inhibitory effects on various enzymes involved in nucleotide metabolism. The findings suggested that structural modifications could enhance inhibitory potency, paving the way for novel therapeutic agents targeting cancer pathways .

常见问题

Q. What are the established synthetic routes for phenylphosphinic acid potassium salt, and how can reaction conditions be optimized for academic-scale preparation?

The synthesis typically involves reacting phenylphosphinic acid with potassium hydroxide in aqueous or alcoholic media. Precise stoichiometric control (1:1 molar ratio) is critical to avoid byproducts like dipotassium salts. Temperature should be maintained below 50°C to prevent decomposition, and anhydrous conditions are recommended to enhance yield . Post-synthesis, vacuum drying ensures removal of residual solvents. Purity can be verified via elemental analysis and ion chromatography.

Q. What analytical techniques are recommended for characterizing the purity and structure of phenylphosphinic acid potassium salt?

Key methods include:

- FT-IR spectroscopy : To confirm P=O (1150–1250 cm⁻¹) and P–O–K (950–1050 cm⁻¹) bonds.

- NMR (³¹P and ¹H) : ³¹P NMR typically shows a singlet near δ 25–30 ppm for the phosphinate anion .

- HPLC with UV detection : Use a C18 column and mobile phase of 0.1% H₃PO₄ in water/acetonitrile (90:10) for quantifying impurities .

- Thermogravimetric analysis (TGA) : Assess thermal stability, with decomposition expected above 250°C .

Q. How does the solubility profile of phenylphosphinic acid potassium salt influence its application in aqueous vs. organic reaction systems?

The compound is highly soluble in water (>500 g/L at 25°C) due to its ionic nature but exhibits limited solubility in polar aprotic solvents like DMSO (<10 g/L). For reactions requiring organic media, phase-transfer catalysts (e.g., tetrabutylammonium bromide) or co-solvents (e.g., ethanol-water mixtures) are recommended .

Advanced Research Questions

Q. What mechanistic role does phenylphosphinic acid potassium salt play in catalytic multi-component reactions (e.g., Ugi or Passerini reactions)?

The potassium salt acts as a dual Brønsted acid/Lewis base catalyst. It protonates imine intermediates to activate nucleophilic attack while the phosphinate anion stabilizes transition states via ion pairing. Computational studies suggest a six-membered cyclic transition state in Ugi reactions, with the potassium ion coordinating to carbonyl oxygen, reducing activation energy by ~15 kcal/mol .

Q. How can researchers resolve contradictions in environmental fate data, such as soil adsorption vs. aqueous persistence?

Despite high water solubility, contradictory adsorption data (e.g., 0–20% adsorption in chernozem vs. brown soil) arise from soil-specific cation-exchange capacities. A tiered testing approach is advised:

- Step 1 : Conduct batch adsorption studies using OECD Guideline 106 across diverse soils (vary pH, organic carbon).

- Step 2 : Apply fugacity modeling (Level III) to predict compartmental distribution, prioritizing hydrolysis-resistant pathways .

- Step 3 : Use ³¹P-labeled tracer techniques to track degradation products in long-term microcosm studies.

Q. What strategies mitigate interference from phosphinate decomposition products during trace-level detection in biological matrices?

Decomposition to phenylphosphonic acid (via oxidation) and K₃PO₄ (via hydrolysis) can confound LC-MS analyses. Mitigation approaches include:

- Derivatization : Use pentafluorobenzyl bromide to enhance MS sensitivity and selectivity.

- Chromatographic separation : Employ a HILIC column with 10 mM ammonium formate buffer (pH 3.0) to resolve phosphinate/phosphonate species .

- Standard addition method : Correct for matrix effects in complex samples like serum or soil extracts.

Q. How does the counterion (K⁺ vs. Li⁺) influence the photochemical activity of phenylphosphinic acid salts in photoinitiation systems?

Potassium salts exhibit lower hygroscopicity than lithium analogs, improving shelf stability. However, Li⁺ forms stronger ion pairs with the phosphinate anion, reducing recombination rates in excited states and enhancing quantum yield (Φ = 0.45 for Li vs. 0.32 for K). For UV-curable hydrogels, potassium salts are preferred for rapid curing (<30 s at 365 nm), while lithium variants suit controlled-release applications .

Q. What experimental evidence supports the involvement of phenylphosphinic acid potassium salt in gold/photoredox dual catalytic C–P bond formation?

In cross-coupling with aryl diazonium salts, the phosphinate anion undergoes single-electron transfer (SET) to a photoexcited Au(I) complex, generating a P-centered radical. Isotopic labeling (³¹P) and EPR spectroscopy confirm radical intermediates. Yields exceed 80% when using 470 nm LED irradiation and 5 mol% AuCl catalyst .

Methodological Notes

- Contradictory Data : Always cross-validate soil adsorption results using orthogonal methods (e.g., ICP-MS for total P vs. HPLC for intact compound) .

- Catalytic Optimization : Screen counterions (Na⁺, Cs⁺) to modulate solubility and reactivity in organocatalytic systems .

- Environmental Testing : Prioritize OECD-compliant biodegradation assays over QSAR predictions due to the compound’s recalcitrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。